![molecular formula C20H11NO5 B2460996 2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile CAS No. 869079-47-0](/img/structure/B2460996.png)
2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarins, which are a type of compound that includes 2-oxo-2H-chromen-7-yl derivatives, are an important class of benzopyrones. They have been widely used in bioorganic chemistry, molecular recognition, and materials science . They have a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds involve reactions with a number of organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized by elemental analysis and spectroscopic techniques .Mecanismo De Acción
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities . They have been reported to have anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
Mode of Action
Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity and yield. It is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a drug.
Direcciones Futuras
There are several future directions for research on 2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile. One area of research is the development of this compound as a potential drug for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the development of fluorescent probes based on this compound for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in lab experiments. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been used in the development of fluorescent probes for imaging biological systems. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of research.
Métodos De Síntesis
2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile has been synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-hydroxycoumarin with acetylacetone in the presence of a base to form 4-(2-oxochromen-3-yl)but-3-en-2-one. This intermediate is then reacted with 7-bromo-2-chloro-4-chromenone in the presence of a base to form the final product, this compound. The synthesis method for this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
- 2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile ha demostrado ser prometedor como agente anticancerígeno. Sus derivados han sido estudiados por su capacidad para inhibir la anhidrasa carbónica, la polimerización de microtúbulos y la angiogénesis tumoral. Estos mecanismos contribuyen a su potencial como agente terapéutico contra el cáncer .
- El compuesto posee actividad antioxidante, que es crucial para combatir el estrés oxidativo y prevenir el daño celular. Los investigadores han explorado su potencial en la eliminación de radicales libres y la protección de las células contra lesiones oxidativas .
- Los derivados de this compound exhiben propiedades antiinflamatorias. Estos compuestos pueden modular las vías inflamatorias, lo que los hace relevantes en el contexto de las enfermedades inflamatorias .
- Las investigaciones han revelado efectos antibacterianos y antifúngicos de las cumarinas relacionadas. El compuesto podría servir potencialmente como una estructura principal para desarrollar nuevos agentes antimicrobianos .
- Los quimiosensores fluorescentes basados en cumarina se han utilizado ampliamente en química bioorgánica y ciencia de materiales. Las características estructurales del compuesto lo hacen adecuado para diseñar sondas y sensores de reconocimiento molecular .
- Los investigadores han utilizado derivados de 7-hidroxicumarina como bloques de construcción para diseñar nuevos agentes anticancerígenos. Sus diversas actividades farmacológicas los convierten en puntos de partida valiosos para el desarrollo de fármacos .
Actividad Anticancerígena
Propiedades antioxidantes
Efectos antiinflamatorios
Actividad antibacteriana y antifúngica
Quimiosensores y reconocimiento molecular
Bloques de construcción para el diseño de fármacos
Propiedades
IUPAC Name |
2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO5/c21-7-8-24-13-5-6-14-15(11-19(22)25-18(14)10-13)16-9-12-3-1-2-4-17(12)26-20(16)23/h1-6,9-11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKQVJLYGZKQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

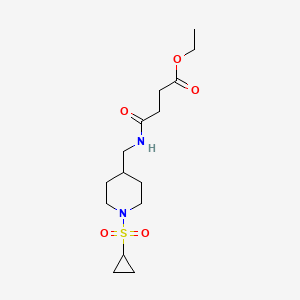
![3-cyclohexyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide](/img/structure/B2460914.png)
![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)
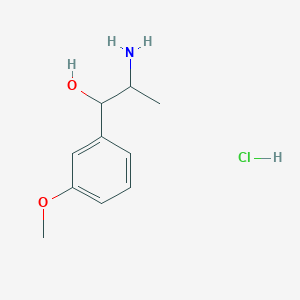
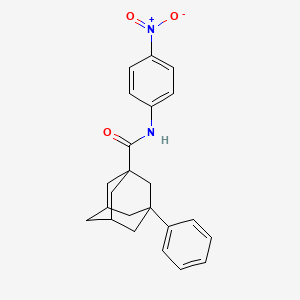

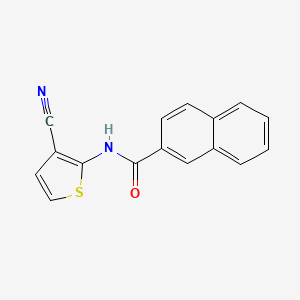
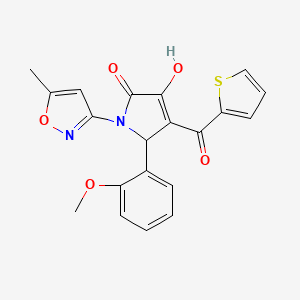
![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)
![2-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2460926.png)
![N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide](/img/structure/B2460928.png)

